molecular formula C16H20Br2O4 B14383557 Diethyl 3,3'-(4,6-dibromo-1,3-phenylene)dipropanoate CAS No. 89767-95-3

Diethyl 3,3'-(4,6-dibromo-1,3-phenylene)dipropanoate

Katalognummer: B14383557
CAS-Nummer: 89767-95-3
Molekulargewicht: 436.1 g/mol
InChI-Schlüssel: ZERIZWWRFYYUQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is an organic compound characterized by the presence of two ethyl ester groups attached to a dibromo-substituted phenylene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate typically involves the bromination of a precursor compound, such as diethyl 3,3’-(1,3-phenylene)dipropanoate. The bromination reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products to meet industrial safety and environmental standards.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the phenylene ring can undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of ester groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidizing the phenylene ring.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Hydrolysis Products: Carboxylic acids derived from the ester groups.

    Oxidation Products: Various oxidized derivatives of the phenylene ring.

Wissenschaftliche Forschungsanwendungen

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate involves its interaction with molecular targets through its bromine atoms and ester groups. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release carboxylic acids, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is unique due to the presence of bromine atoms at specific positions on the phenylene ring, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and research.

Eigenschaften

CAS-Nummer

89767-95-3

Molekularformel

C16H20Br2O4

Molekulargewicht

436.1 g/mol

IUPAC-Name

ethyl 3-[2,4-dibromo-5-(3-ethoxy-3-oxopropyl)phenyl]propanoate

InChI

InChI=1S/C16H20Br2O4/c1-3-21-15(19)7-5-11-9-12(14(18)10-13(11)17)6-8-16(20)22-4-2/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

ZERIZWWRFYYUQI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CC(=C(C=C1Br)Br)CCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.